Methionine hydrochloride
Overview
Description
Methionine is an essential amino acid found in protein food sources such as meat and dairy . It is important for many functions in the body, including building new proteins, making DNA, and normal tissue growth and repair . Methionine is also a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine .
Synthesis Analysis
Methionine synthesis involves complex metabolic processes. For instance, in Escherichia coli, methionine production was increased by strengthening the methionine terminal synthetic module via site-directed mutation of l-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH .
Molecular Structure Analysis
Methionine has a molecular weight of 149.21134 g/mol and a molecular formula of C5H11NO2S . Its structure includes a carboxyl group, an amino group, and an S-methyl thioether side chain .
Chemical Reactions Analysis
Methionine participates in various chemical reactions. It gives rise to the amino acids cysteine and cysteine and can act as a powerful detoxification agent, capable of removing toxic levels of heavy metals such as lead from the body .
Physical And Chemical Properties Analysis
Methionine is a white, crystalline substance, solid at room temperature. It is slightly soluble in water and insoluble in ethanol .
Scientific Research Applications
Metabolic Regulation and Disease Prevention
- Methionine plays a crucial role in regulating metabolic processes, innate immunity, and digestive functioning in mammals. It is involved in lipid metabolism and activates endogenous antioxidant enzymes like methionine sulfoxide reductase A and the biosynthesis of glutathione, which helps counteract oxidative stress. Methionine restriction has been shown to decrease DNA damage and carcinogenic processes, potentially preventing arterial, neuropsychiatric, and neurodegenerative diseases (Martínez et al., 2017).
Peptide Chemical Modification
- Methionine's unique thioether functional group makes it a valuable handle for peptide chemical modification. Despite challenges in site-selective functionalization, recent research has developed a transition-metal-free and redox-neutral approach for methionine diversification, which can be applied to synthesize cyclic peptides (Qi-Long Hu et al., 2021).
Neuroprotective Effects
- Methionine exhibits protective effects against oxidative stress and mitochondrial dysfunction in neurodegenerative diseases like Parkinson's. It aids in maintaining mitochondrial functionality and can be beneficial in aging to protect neurons from oxidative imbalance (Catanesi et al., 2021).
Medical Imaging and Diagnostics
- Methionine derivatives are used in PET imaging for brain tumors. For instance, 18F-labeled boron-derived methionine analogues have been developed as substitutes for 11C–methionine in glioma PET imaging, offering high tumor-to-brain contrast (Yang et al., 2018).
Role in Protein Structure and Function
- Methionine serves crucial roles in cellular antioxidants, stabilizes protein structures, participates in protein surface recognition, and can act as a regulatory switch through reversible oxidation and reduction. Its role in protein structure and function, though often overlooked, is significant (Aledo, 2019).
Methionine Bioconjugation
- Methionine bioconjugation is a promising strategy for understanding its biological function and expanding the toolbox for protein functionalization. This method can lead to synthesizing proteins with novel properties and producing new biomaterials (Zang et al., 2020).
Future Directions
Research is ongoing to develop high-methionine maize through various strategies including the selection of natural high-methionine mutants, molecular modulation of maize seed storage proteins, and target key enzymes for sulfur metabolism and its flux towards the methionine synthesis . This could provide an efficient platform for the industrial production of methionine .
properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIUMQSEFFIKM-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431036 | |
Record name | L-Methionine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methionine hydrochloride | |
CAS RN |
6810-12-4 | |
Record name | Methionine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Methionine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHIONINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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